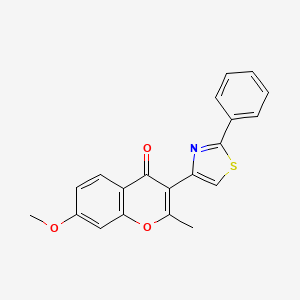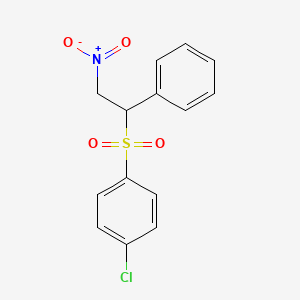
1-Chloro-4-(2-nitro-1-phenylethanesulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(2-nitro-1-phenylethanesulfonyl)benzene is an organic compound that features a benzene ring substituted with a chlorine atom, a nitro group, and a phenylethanesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(2-nitro-1-phenylethanesulfonyl)benzene typically involves multiple steps. One common method includes the nitration of 1-chloro-4-phenylethanesulfonylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-(2-nitro-1-phenylethanesulfonyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phenylethanesulfonyl group can be oxidized to sulfonic acids using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or dimethylamine in solvents like ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Reduction: Amino-substituted benzene derivatives.
Oxidation: Sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-4-(2-nitro-1-phenylethanesulfonyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(2-nitro-1-phenylethanesulfonyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins. These interactions can modulate the activity of biological pathways and lead to specific effects.
Comparación Con Compuestos Similares
1-Chloro-4-nitrobenzene: Similar structure but lacks the phenylethanesulfonyl group.
1-Chloro-2-nitrobenzene: Positional isomer with the nitro group in a different position.
4-Nitrophenylsulfonyl chloride: Contains the nitro and sulfonyl groups but lacks the chlorine atom.
Uniqueness: 1-Chloro-4-(2-nitro-1-phenylethanesulfonyl)benzene is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for diverse chemical transformations and interactions.
Propiedades
Número CAS |
42604-93-3 |
|---|---|
Fórmula molecular |
C14H12ClNO4S |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
1-chloro-4-(2-nitro-1-phenylethyl)sulfonylbenzene |
InChI |
InChI=1S/C14H12ClNO4S/c15-12-6-8-13(9-7-12)21(19,20)14(10-16(17)18)11-4-2-1-3-5-11/h1-9,14H,10H2 |
Clave InChI |
IJSMUPNAJFUWFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


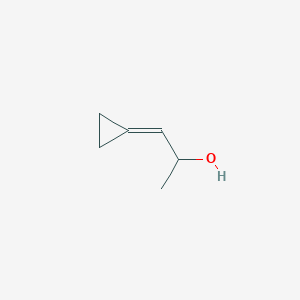

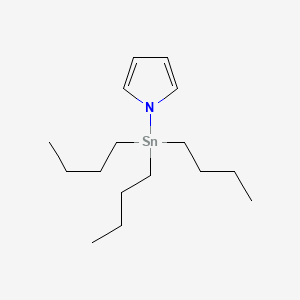

silyl sulfate](/img/structure/B14652319.png)
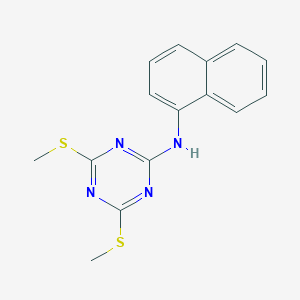
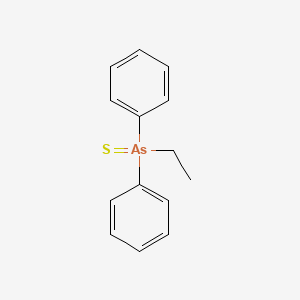
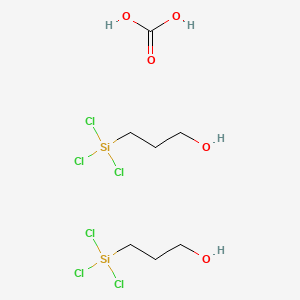
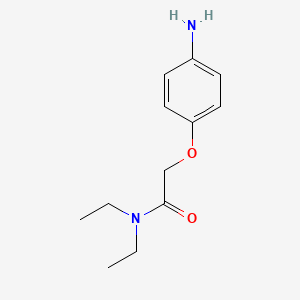
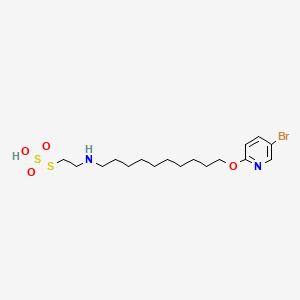

![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
